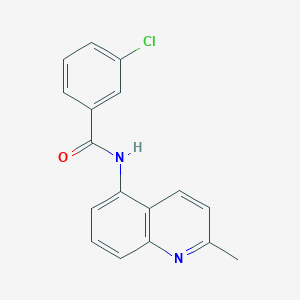![molecular formula C22H19N3O3 B244130 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B244130.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide, also known as BMVC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMVC is a type of fluorescent dye that has been extensively studied for its unique properties, which make it an ideal candidate for use in a wide range of scientific research applications.
作用机制
The mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide involves its ability to selectively bind to specific biological molecules and emit fluorescence upon excitation with light. The compound has a high affinity for certain proteins and lipids, allowing researchers to use it to label and track these molecules in living cells and tissues. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is also able to penetrate cellular membranes, making it useful for studying intracellular processes.
Biochemical and Physiological Effects
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide has been shown to have minimal toxicity and does not interfere with normal cellular processes. The compound is generally well-tolerated by cells and tissues, making it a safe and effective tool for scientific research. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide also has the advantage of being highly stable, allowing it to be used in long-term experiments without degradation or loss of fluorescence.
实验室实验的优点和局限性
One of the main advantages of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is its high selectivity for specific biological molecules, allowing researchers to target and study specific proteins and lipids in living cells and tissues. The compound is also highly stable and can be used in long-term experiments without degradation or loss of fluorescence. However, one limitation of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is its relatively low fluorescence intensity compared to other fluorescent dyes, which can make it difficult to detect in certain applications.
未来方向
There are many potential future directions for N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide research, including the development of new and improved synthesis methods, the optimization of labeling and imaging protocols, and the exploration of new applications in various scientific fields. One promising area of research is the use of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's, where it could be used to label and track specific proteins and lipids implicated in these diseases. Additionally, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide could be used in the development of new diagnostic and therapeutic tools for various diseases.
合成方法
The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide involves the reaction of 3-amino-4-methylpyridine with 5-ethyl-2-hydroxybenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The overall process is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific research fields, including biochemistry, cell biology, and neuroscience. The compound is commonly used as a fluorescent probe to label and track various biological molecules, such as proteins, lipids, and nucleic acids. N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide is also used as a tool to study cellular processes and signaling pathways, as well as to investigate the mechanisms of various diseases.
属性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H19N3O3/c1-3-14-6-7-19-18(10-14)25-22(28-19)17-11-16(9-13(2)20(17)26)24-21(27)15-5-4-8-23-12-15/h4-12,25H,3H2,1-2H3,(H,24,27)/b22-17+ |
InChI 键 |
SRABEQDXDKJTJA-OQKWZONESA-N |
手性 SMILES |
CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)/N2 |
SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)N2 |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CN=CC=C4)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B244050.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B244054.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3-methoxy-2-naphthamide](/img/structure/B244055.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![2-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244059.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)

